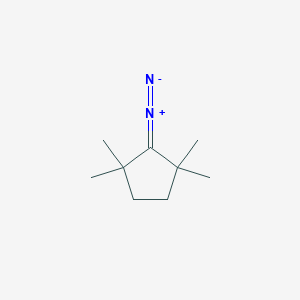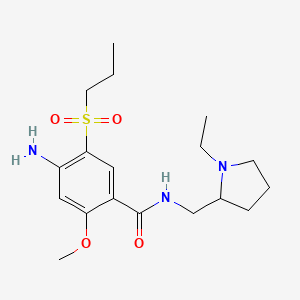
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-propylsulphonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-propylsulphonylbenzamide is a compound known for its affinity towards dopamine D2 receptors
Méthodes De Préparation
The synthesis of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-propylsulphonylbenzamide involves several steps. One common method includes the reaction of 2-methoxy-4-amino-5-propylsulphonylbenzoic acid with (1-ethyl-2-pyrrolidinyl)methylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Analyse Des Réactions Chimiques
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-propylsulphonylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Applications De Recherche Scientifique
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-propylsulphonylbenzamide has been extensively studied for its applications in various fields:
Chemistry: It is used as a ligand in the study of dopamine D2 receptors, aiding in the understanding of receptor-ligand interactions.
Biology: The compound is utilized in research involving neurotransmitter pathways and their role in neurological disorders.
Medicine: It has potential therapeutic applications in the treatment of schizophrenia and other psychiatric conditions due to its dopamine receptor affinity.
Mécanisme D'action
The mechanism of action of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-propylsulphonylbenzamide involves its interaction with dopamine D2 receptors. By binding to these receptors, the compound modulates dopamine signaling pathways, which are crucial in regulating mood, cognition, and motor functions. This interaction helps alleviate symptoms of neurological disorders by restoring the balance of dopamine in the brain .
Comparaison Avec Des Composés Similaires
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-propylsulphonylbenzamide is unique due to its specific structural features and high affinity for dopamine D2 receptors. Similar compounds include:
Sulpiride: Another benzamide derivative with dopamine D2 receptor affinity, used in the treatment of schizophrenia.
Amisulpride: A selective dopamine D2 and D3 receptor antagonist, also used for treating schizophrenia and other psychiatric disorders.
These compounds share similar mechanisms of action but differ in their chemical structures and specific receptor affinities, which influence their therapeutic applications and side effect profiles.
Propriétés
Numéro CAS |
71675-94-0 |
|---|---|
Formule moléculaire |
C18H29N3O4S |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-propylsulfonylbenzamide |
InChI |
InChI=1S/C18H29N3O4S/c1-4-9-26(23,24)17-10-14(16(25-3)11-15(17)19)18(22)20-12-13-7-6-8-21(13)5-2/h10-11,13H,4-9,12,19H2,1-3H3,(H,20,22) |
Clé InChI |
OHXAATSCRKQXOX-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2CCCN2CC)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


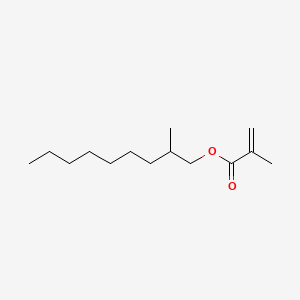
phosphane](/img/structure/B14459667.png)
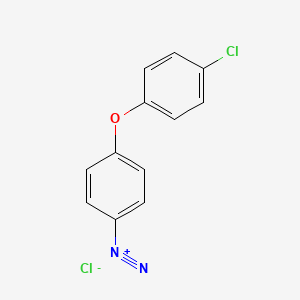
![1,2,5,6,7,8-Hexahydro-4H-3,7-methanoazonino[5,4-b]indol-4-one](/img/structure/B14459671.png)
![2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride](/img/structure/B14459674.png)




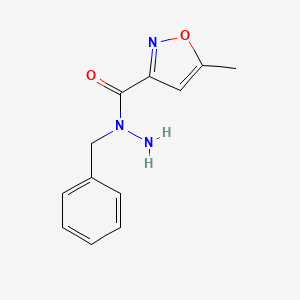
![2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline](/img/structure/B14459720.png)


